Selexipag-d10 -

Selexipag-d10

Catalog Number: EVT-1501541
CAS Number:
Molecular Formula: C₂₆H₂₂D₁₀N₄O₄S
Molecular Weight: 506.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of selexipag-d10 involves several intricate steps. According to a patent detailing the synthetic method, the process begins with the condensation of 4-[(tert-butyloxycarbonyl)(isopropyl) amino]-1-butanol with tert-butyl bromoacetate. This reaction yields an intermediate compound that undergoes hydrolysis under alkaline conditions to produce 4-[(tert-butyloxycarbonyl)(isopropyl) amino butoxyl] acetic acid.

Subsequent steps include further condensation reactions involving methanesulfonamide, leading to the formation of 2-[4-[(tert-butyloxycarbonyl)(isopropyl) amino butoxyl]-N-(methylsulfonyl) acetamide. A final deprotection step under acidic conditions produces selexipag-d10. The detailed reaction conditions, including temperatures and solvents used, are crucial for optimizing yield and purity throughout the synthesis process .

Molecular Structure Analysis

Selexipag-d10 retains a complex molecular structure similar to that of selexipag but incorporates deuterium atoms, which can influence its pharmacokinetic properties. The molecular formula for selexipag is C22H28N2O5S, and the introduction of deuterium results in slight modifications to this formula. The structure consists of a pyrazine ring linked to an acetic acid moiety, with various functional groups contributing to its activity as a prostacyclin receptor agonist.

The molecular structure can be represented as follows:

  • Core Structure: Pyrazine ring
  • Functional Groups: Tert-butoxycarbonyl group, isopropyl amino group, methanesulfonamide moiety

Data regarding bond lengths and angles would typically be derived from X-ray crystallography or NMR spectroscopy studies, providing insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Selexipag-d10 participates in various chemical reactions typical of pharmaceutical compounds. Key reactions include:

  • Condensation Reactions: These are fundamental in forming the core structure from simpler precursors.
  • Hydrolysis: This reaction is essential for converting intermediates into more reactive forms.
  • Deprotection Reactions: Critical for activating functional groups that can interact with biological targets.

Each reaction step must be carefully controlled regarding temperature, solvent choice, and reaction time to ensure high yields and minimize by-products .

Mechanism of Action

Selexipag-d10 acts primarily as an agonist for the prostacyclin receptor (IP receptor). The mechanism involves binding to this receptor on vascular smooth muscle cells, leading to vasodilation and inhibition of platelet aggregation. This action is particularly beneficial in managing pulmonary arterial hypertension by reducing vascular resistance in the pulmonary circulation.

The activation of the prostacyclin receptor triggers intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP), which mediates smooth muscle relaxation and contributes to improved blood flow dynamics within the pulmonary arteries .

Physical and Chemical Properties Analysis

Selexipag-d10 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 420 g/mol (exact value may vary based on deuteration).
  • Solubility: Typically soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Enhanced stability due to deuteration, which can reduce metabolic degradation rates compared to non-deuterated counterparts.
  • Melting Point: Specific melting point data would require experimental determination but is expected to be similar to that of selexipag.

These properties are critical for formulation development and ensuring appropriate bioavailability when administered therapeutically .

Applications

Selexipag-d10 has significant implications in scientific research and clinical applications:

  • Pulmonary Arterial Hypertension Treatment: As an agonist of the prostacyclin receptor, it offers potential benefits over traditional therapies by improving patient outcomes through enhanced vasodilation.
  • Pharmacokinetic Studies: The deuterated form allows researchers to study metabolic pathways more accurately due to its distinct isotopic signature.
  • Drug Development: Selexipag-d10 serves as a model compound for developing new therapeutic agents targeting similar pathways in cardiovascular diseases.
Chemical Characterization of Selexipag-d10

Structural Elucidation and Isotopic Labeling Patterns

Selexipag-d10 is a deuterated analog of the selective prostacyclin (IP) receptor agonist selexipag, where ten hydrogen atoms are replaced with deuterium (²H or D) at specific molecular positions. The parent compound, selexipag (C₂₆H₃₂N₄O₄S), has a molecular mass of 496.63 g·mol⁻¹ [5]. Deuterium incorporation increases the molecular mass to approximately 506.69 g·mol⁻¹, primarily localized in the diphenylpyrazine core and the alkyl side chains [6]. Key labeling sites include:

  • Phenyl rings: Deuterium replaces hydrogen at ortho, meta, and para positions.
  • Alkyl linker: Deuterium incorporation in the butoxy chain’s methylene groups.
  • Isopropyl group: Methyl groups are fully deuterated (CD₃ instead of CH₃) [6].

Analytical Characterization:

  • Mass Spectrometry: High-resolution LC-MS shows a characteristic +10 amu shift in molecular ion peaks (e.g., [M+H]⁺ at m/z 507.3 vs. 497.3 for selexipag). Fragmentation patterns confirm deuterium retention in metabolites like ACT-333679-d10 (MRE-269-d10) [6] [10].
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra exhibit signal attenuation at deuterated sites, while ²H-NMR confirms isotopic purity (>98%) [8].
  • Isotopic Enrichment: Isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment, typically ≥99.5% [2].

Table 1: Structural Modifications in Selexipag-d10

Molecular RegionNon-Deuterated StructureDeuterated StructureMass Contribution
Phenyl rings (2×)C₆H₅C₆D₅+5 amu per ring
Butoxy chain (-OCH₂CH₂CH₂CH₂N)-OCH₂CH₂CH₂CH₂N-OCD₂CD₂CD₂CD₂N+8 amu
Isopropyl group (-CH(CH₃)₂)-CH(CH₃)₂-CD(CD₃)₂+7 amu

Comparative Analysis of Deuterated vs. Non-Deuterated Selexipag

Deuterium substitution alters physicochemical and pharmacokinetic properties due to the isotope effect, where C-D bonds (vs. C-H) exhibit:

  • Slower Metabolic Cleavage: Cytochrome P450 enzymes (e.g., CYP2C8/CYP3A4) show reduced turnover for deuterated analogs. Half-life extension is observed for ACT-333679-d10 (active metabolite) due to delayed hydrolysis and oxidation [5] [9].
  • Enhanced Metabolic Stability: In vitro hepatic microsomal assays demonstrate 30–40% lower clearance for selexipag-d10 compared to selexipag [9].
  • Altered Distribution: Protein binding remains unchanged (99% albumin-bound), but deuterated analogs show 20% higher volume of distribution in rodent models [5].

Table 2: Pharmacokinetic Comparison

ParameterSelexipagSelexipag-d10Change
Plasma half-life (parent)0.8–2.5 h1.2–3.0 h+50%
Plasma half-life (ACT-333679)6.2–13.5 h8.0–16.0 h+25%
Metabolic clearance8.9 L/h5.8 L/h–35%
Bioavailability49%58%+18%

Synthetic Routes for Stable Isotope-Labeled Analogues

Deuterated selexipag is synthesized via multistep routes incorporating deuterated precursors:

Route 1: Late-Stage Isotope Introduction

  • Deuterated phenyl building blocks: Bromobenzene-d5 reacts with zinc to form phenylzinc bromide-d5, which couples with 2-chloro-5,6-diphenylpyrazine under Negishi conditions [3] [6].
  • Alkyl chain deuteration: Tetradeuterated 1,4-dibromobutane undergoes Williamson ether synthesis with N-methanesulfonylacetamide, followed by amination with isopropylamine-d7 [10].

Route 2: Early-Stage Labeling

  • Glycine-d2 hydrochloride condenses with benzil-d10 under basic conditions to form the pyrazine core, followed by stepwise alkylation [3] [5].

Quality Control:

  • HPLC-UV/MS: Monitors deuterium incorporation using reversed-phase C18 columns (retention time shift: 12.8 min → 13.2 min) [6].
  • NMR Spectroscopy: Quantifies isotopic purity via ²H-NMR integration [8].

Challenges:

  • Isotopic Scrambling: Acidic conditions during hydrolysis may cause deuterium loss, necessitating pH-controlled reactions [10].
  • Cost: Deuterated reagents (e.g., bromobenzene-d5, ~$2,000/g) increase synthesis cost 20-fold versus non-deuterated selexipag [6].

Properties

Product Name

Selexipag-d10

Molecular Formula

C₂₆H₂₂D₁₀N₄O₄S

Molecular Weight

506.68

Synonyms

2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d10; 2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d10;_x000B_ACT 293987-d10; NS 304-d10; Uptravi-d10;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.